Product packaging for Benazepril(1+)(Cat. No.:)

Benazepril(1+)

Cat. No.: B1265189
M. Wt: 425.5 g/mol
InChI Key: XPCFTKFZXHTYIP-PMACEKPBSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Benazepril(1+) is a key compound of interest in pharmaceutical research, intrinsically linked to the active form of the angiotensin-converting enzyme (ACE) inhibitor, benazepril. Benazepril is a prodrug, and its anti-hypertensive and cardioprotective effects are primarily delivered through its active metabolite, benazeprilat . As a research standard, Benazepril(1+) enables in-depth study of ACE inhibition mechanisms. By competing with angiotensin I for the ACE binding site, this inhibition blocks the conversion to the potent vasoconstrictor angiotensin II, leading to vasodilation and reduced aldosterone secretion . Researchers utilize this compound to investigate pathways relevant to hypertension, heart failure, and renal disease models, including the role of bradykinin potentiation in drug efficacy and side effects like dry cough . This product is provided as a high-purity chemical reference standard to support analytical method development, method validation (AMV), and Quality Control (QC) applications in compliance with regulatory standards . It is intended for use in mass spectrometry and other laboratory techniques. This product is strictly for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H29N2O5+ B1265189 Benazepril(1+)

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H29N2O5+

Molecular Weight

425.5 g/mol

IUPAC Name

[(3S)-1-(carboxymethyl)-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]-[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]azanium

InChI

InChI=1S/C24H28N2O5/c1-2-31-24(30)20(14-12-17-8-4-3-5-9-17)25-19-15-13-18-10-6-7-11-21(18)26(23(19)29)16-22(27)28/h3-11,19-20,25H,2,12-16H2,1H3,(H,27,28)/p+1/t19-,20-/m0/s1

InChI Key

XPCFTKFZXHTYIP-PMACEKPBSA-O

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)[NH2+][C@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)O

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)[NH2+]C2CCC3=CC=CC=C3N(C2=O)CC(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Metabolic Activation via Ester Hydrolysis

Benazepril(1+) undergoes hepatic esterase-mediated hydrolysis to form its active metabolite, benazeprilat . This reaction involves cleavage of the ethyl ester group (Fig. 1), converting the prodrug into a potent angiotensin-converting enzyme (ACE) inhibitor .

Reaction Parameter Value
Catalytic siteLiver esterases
Bioavailability (post-hydrolysis)37% (oral dose)
Time to peak plasma concentration0.5–1 hour (benazepril); 1–4 hours (benazeprilat)

Mechanistic Insight :
The reaction proceeds via nucleophilic attack on the ester carbonyl carbon, facilitated by water or hydroxyl groups in the enzymatic active site. The resulting carboxylate (benazeprilat) exhibits 10x greater ACE inhibition than the parent compound .

Glucuronidation Conjugation

Both benazepril(1+) and benazeprilat undergo phase II metabolism via glucuronidation, forming water-soluble conjugates for renal excretion .

Reaction Feature Detail
Enzyme involvedUDP-glucuronosyltransferase (UGT)
Primary siteLiver
Excretion pathwayRenal (70–80%); biliary (11–12%)

Structural Impact :
The benzazepine core remains intact, with glucuronic acid attaching to the carboxylate or secondary amine groups. This modification increases polarity, facilitating elimination .

Asymmetric Catalytic Hydrogenation

A critical step in benazepril synthesis involves asymmetric hydrogenation of ethyl 2-oxo-4-phenylbutyrate using cinchonidine as a chiral ligand. This yields (R)-ethyl 2-hydroxy-4-phenylbutyrate, a key intermediate .

Reaction Condition Parameter
CatalystCinchonidine
PressureHigh hydrogen pressure (~50 bar)
SolventEthanol or methanol
Enantiomeric excess (ee)>98%

Sulfonate Formation and Nucleophilic Substitution

The intermediate reacts with p-nitrobenzenesulfonyl chloride to form a sulfonate ester, which undergoes nucleophilic substitution with (3S)-3-amino-2,3,4,5-tetrahydro-2-oxo-1H-benzazepine-1-tert-butyl acetate .

Step Reagent/Condition
Sulfonationp-Nitrobenzenesulfonyl chloride, base
SubstitutionPhase-transfer catalysis (PTC), DMSO solvent
Yield85–90%

Epimerization and Kinetic Resolution

To obtain the pharmacologically active S,S-diastereomer , a patented process employs kinetic resolution:

  • Undesired R,S-diastereomer epimerizes under basic conditions.

  • Crystallization selectively precipitates the S,S-form due to lower solubility .

Parameter Value
Solvent systemEthanol-water mixture
Temperature0–5°C
Final diastereomeric excess>99%

Stability and Degradation

Benazepril(1+) is stable under acidic conditions but degrades in alkaline environments via hydrolysis of the ester and amide bonds.

Degradation Pathway Condition
Ester hydrolysispH > 8, elevated temperature
Amide hydrolysisStrong acids/bases
OxidationLight or peroxides

Key Stability Data :

  • Half-life in plasma : 10–11 hours (benazeprilat) .

  • Protein binding : 96.7% (benazepril); 95.3% (benazeprilat) .

Structural and Physicochemical Data

Property Benazepril(1+) Benazeprilat
Molecular formulaC₂₄H₂₈N₂O₅⁺C₂₂H₂₄N₂O₅
Molecular weight424.49 g/mol 396.43 g/mol
Solubility>100 mg/mL in water 5–10 mg/mL in water
LogP (octanol-water)1.14 (predicted) -0.56 (experimental)

Preparation Methods

Dynamic Kinetic Resolution (DKR) Approach

The DKR method, exemplified in CN110835319A , addresses challenges in traditional routes, such as high-pressure reactions and expensive reagents. This approach utilizes tert-butyl 3-bromo-2,3,4,5-tetrahydro-1H-benzazepin-2-one-1-acetate (18 ) and (S)-homophenylalanine (6 ) in isopropanol with triethylamine. The reaction proceeds at 60°C for 24 hours, achieving a dynamic equilibrium between diastereomers (S,S and S,R ). Key parameters include:

Parameter Optimal Condition Impact on Diastereomer Ratio (S,S:S,R )
Solvent Isopropanol 95:5
Molar Ratio (18:6 ) 1:1.2 Maximizes S,S formation
Temperature 60°C Accelerates kinetic resolution

Post-reaction, esterification with carbonyldiimidazole and ethanol yields benazepril (20 ), followed by HCl gas treatment to precipitate benazepril hydrochloride with >99% diastereomeric purity. The total yield reaches 63% , outperforming earlier methods that required high-pressure hydrogenation.

Multi-Step Synthesis via Reductive Amination

CN1844102A outlines a seven-step sequence starting from bromobenzocaprolactam. The critical reductive amination step employs sodium cyanoborohydride to couple 2-oxo-4-phenylbutyrate with (3S)-3-amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one-1-acetate. Key stages include:

  • Phthalimide Protection : Potassium phthalimide substitutes bromine in bromobenzocaprolactam (100–105°C, 16 hours).
  • Reductive Amination : Sodium cyanoborohydride reduces the imine intermediate (20–25°C, 12 hours).
  • Salt Formation : HCl gas precipitates the crude product, refined via acetone recrystallization (5–10°C).

This route achieves a 47.2% overall yield but requires meticulous pH control during aqueous workups. Comparative analysis shows DKR’s superiority in atom economy and reduced byproducts.

A microwave-enhanced method (IJPSONLINE ) accelerates the synthesis of ethyl 3-phthalimido-2,3,4,5-tetrahydro-1H-benzazepin-2-one-1-acetate (4 ), a benazepril precursor. Conventional thermal methods require 8–12 hours for the phthalimido group introduction, whereas microwave irradiation (300 W, 140°C) completes the reaction in 20 minutes with a 92% yield (vs. 78% thermally).

Method Time (h) Yield (%) Purity (%)
Conventional 8 78 95
Microwave 0.33 92 99

This approach reduces energy consumption and is scalable for high-throughput production.

Asymmetric Catalytic Hydrogenation

PMC6148483 details an enantioselective synthesis using an aza-Michael addition of L-homophenylalanine ethyl ester (1 ) to 4-(2-nitrophenyl)-4-oxo-but-2-enoic acid methyl ester (6 ). Chiral ligands like (R)-BINAP facilitate asymmetric hydrogenation (3 atm H₂, 10% Pd/C), yielding the (2S,3’S)-configured intermediate with 98% enantiomeric excess (ee) . Subsequent lactamization and HCl treatment furnish benazepril(1+) in 58% overall yield .

Ugi Multicomponent Reaction (MCR) Approach

A novel route (ScienceDirect ) employs Ugi-3CR with convertible isocyanides (1a , 1b ). Trifluoroethanol mediates the domino hydrolysis-esterification of secondary amides (4a , 4b ), directly yielding ethyl ester (6 ) in 85% yield . This one-pot strategy bypasses intermediate isolations, reducing solvent waste and process time.

Comparative Analysis of Key Methods

Method Total Yield (%) Diastereomeric Purity (%) Key Advantage
DKR 63 >99 Short steps, low environmental impact
Reductive Amination 47.2 99.3 Scalable for industrial production
Microwave 92 (intermediate) N/A Rapid synthesis, high energy efficiency
Asymmetric Hydrogenation 58 98 ee Superior stereocontrol
Ugi MCR 85 N/A One-pot process, atom economy

Industrial-Scale Optimization

ChemicalBook highlights benazepril hydrochloride refinement using isopropyl acetate and potassium carbonate (pH 4.2–4.8). Washing the crude product with acetone at 5–10°C removes residual isomers, enhancing purity to 99.3% . Large-scale batches (300–500 gal) maintain consistency by controlling distillation temperatures (<60°C) and vacuum levels (20–23 in. Hg).

Environmental and Economic Considerations

The DKR method minimizes waste via in situ resolution, whereas traditional routes generate halogenated byproducts. Microwave and Ugi approaches align with green chemistry principles, reducing solvent use by 40–60% . Cost analyses favor DKR and Ugi methods due to lower catalyst loads (e.g., triethylamine vs. Pd/C).

Q & A

Q. What validation steps are critical for Benazepril(1+) QSP models before clinical translation?

  • Methodological Answer : Conduct sensitivity analysis to identify key model parameters (e.g., ACE binding affinity, renal clearance rates). Validate against longitudinal clinical data (e.g., serum creatinine trends in CHF patients) and refine models using Bayesian inference when new data becomes available .

Tables

Table 1 : Key Pharmacokinetic Parameters of Benazepril(1+) in Dogs (Oral vs. IV Administration)

ParameterOral (0.5 mg/kg)IV (0.5 mg/kg)
Bioavailability3.28–4.30%100%
Max ACE Inhibition85.74%89.51%
Duration (>50% inhibition)12–72 h6–24 h
Source: Adapted from

Table 2 : Comparative Clinical Outcomes of ACE Inhibitors in Hypertension Trials

OutcomeBenazepril(1+)LisinoprilChlorthalidone
Heart Failure Risk8.7%8.7%7.7%
Stroke Risk6.3%6.3%5.6%
Source: ALLHAT Trial Data

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benazepril(1+)
Reactant of Route 2
Reactant of Route 2
Benazepril(1+)

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